molecular formula C15H11F5N4O2 B10963533 [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl][5-(4-fluorophenyl)-1H-pyrazol-3-yl]methanone

[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl][5-(4-fluorophenyl)-1H-pyrazol-3-yl]methanone

Cat. No.: B10963533
M. Wt: 374.26 g/mol
InChI Key: YWQSCYQTGYZKDG-UHFFFAOYSA-N
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Description

[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl][5-(4-fluorophenyl)-1H-pyrazol-3-yl]methanone: is a complex organic compound characterized by the presence of multiple fluorine atoms and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl][5-(4-fluorophenyl)-1H-pyrazol-3-yl]methanone typically involves multiple steps, including the formation of pyrazole rings and the introduction of fluorine atoms. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product.

    Formation of Pyrazole Rings: The initial step involves the cyclization of appropriate precursors to form the pyrazole rings. This can be achieved using hydrazine derivatives and 1,3-diketones under acidic or basic conditions.

    Introduction of Fluorine Atoms:

    Coupling Reactions: The final step involves coupling the two pyrazole rings through a methanone linkage. This can be achieved using coupling reagents such as carbodiimides or other activating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols or other reduced forms.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its fluorinated groups make it useful in imaging studies and as a tracer in metabolic experiments.

Medicine

In medicine, the compound has potential applications as a pharmaceutical intermediate. Its unique structure may contribute to the development of new drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl][5-(4-fluorophenyl)-1H-pyrazol-3-yl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

  • [3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone
  • [3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-(2-methylfuran-3-yl)methanone
  • [3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-(4-hydroxyphenyl)methanone

Uniqueness

The uniqueness of [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl][5-(4-fluorophenyl)-1H-pyrazol-3-yl]methanone lies in its specific combination of fluorine atoms and pyrazole rings. This structure imparts unique chemical and physical properties, such as enhanced stability, reactivity, and binding affinity. These characteristics make it distinct from other similar compounds and valuable for various scientific and industrial applications.

Properties

Molecular Formula

C15H11F5N4O2

Molecular Weight

374.26 g/mol

IUPAC Name

[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]methanone

InChI

InChI=1S/C15H11F5N4O2/c16-8-3-1-7(2-4-8)9-5-10(22-21-9)13(25)24-15(26,14(19)20)6-11(23-24)12(17)18/h1-5,12,14,26H,6H2,(H,21,22)

InChI Key

YWQSCYQTGYZKDG-UHFFFAOYSA-N

Canonical SMILES

C1C(=NN(C1(C(F)F)O)C(=O)C2=CC(=NN2)C3=CC=C(C=C3)F)C(F)F

Origin of Product

United States

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